
3,5-dimethyl-N'-nitropyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of 183.17 g/mol . It is characterized by its pyrazole ring substituted with nitro and carboximidamide groups, making it a unique compound in the field of organic chemistry.
Métodos De Preparación
The synthesis of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide typically involves the reaction of 3,5-dimethylpyrazole with nitroguanidine under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carboximidamide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide can be compared with similar compounds such as:
3,5-Dimethylpyrazole: Lacks the nitro and carboximidamide groups, making it less reactive in certain chemical reactions.
Nitroguanidine: Contains a nitro group but lacks the pyrazole ring, resulting in different chemical properties and applications.
Pyrazole-1-carboxamidine: Similar structure but without the methyl groups, affecting its reactivity and biological activity.
The uniqueness of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2946-89-6 |
|---|---|
Fórmula molecular |
C6H9N5O2 |
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
3,5-dimethyl-N'-nitropyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H9N5O2/c1-4-3-5(2)10(8-4)6(7)9-11(12)13/h3H,1-2H3,(H2,7,9) |
Clave InChI |
YJQYMUPERFRTJO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=N[N+](=O)[O-])N)C |
SMILES isomérico |
CC1=CC(=NN1/C(=N\[N+](=O)[O-])/N)C |
SMILES canónico |
CC1=CC(=NN1C(=N[N+](=O)[O-])N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenyl-6-quinoxalinyl]oxy}-3-phenyl-2-quinoxalinyl)phenyl]ethanone](/img/structure/B415051.png)
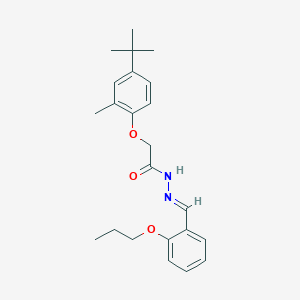
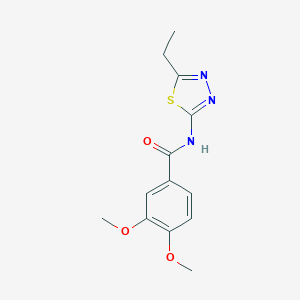
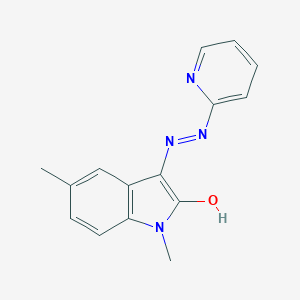
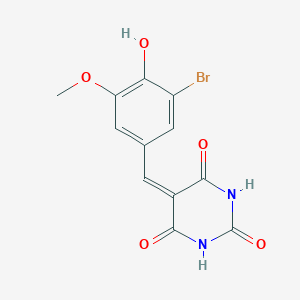
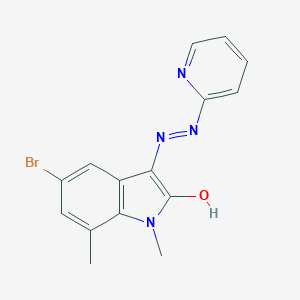
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B415072.png)

![(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B415074.png)
![2-thiophenecarbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415077.png)
![4,5-dibromo-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415078.png)
